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3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Researchers designing kinase SAR campaigns face limited access to benzofuro[3,2-d]pyrimidine scaffolds with ionizable side chains for solubility optimization. This 4-amino-propanoic acid derivative, distinct from XL413 (CDC7-selective) and cercosporamide-derived carboxamides, enables systematic exploration of carboxylate placement on ATP-pocket hydrogen bonding. As Ref. Ex. 629 in US Patent 10,202,379, its antiviral pedigree supports immediate use in cap-dependent endonuclease programs. Key advantages: (1) Unique β-alanine linker differentiates target engagement from α-amino acid analogs; (2) Predicted enhanced aqueous solubility vs. ester/amide congeners; (3) Scalable custom synthesis with full characterization for lead optimization.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
Cat. No. B4109216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCCC(=O)O
InChIInChI=1S/C13H11N3O3/c17-10(18)5-6-14-13-12-11(15-7-16-13)8-3-1-2-4-9(8)19-12/h1-4,7H,5-6H2,(H,17,18)(H,14,15,16)
InChIKeyUCXIHPMGZFSJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic Acid – Core Scaffold


3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid belongs to the benzofuro[3,2-d]pyrimidine class, a tricyclic heterocyclic scaffold recognized for its privileged position in kinase inhibitor design. This compound features a benzofuro[3,2-d]pyrimidine core linked via a 4-amino bridge to a propanoic acid side chain. The benzofuropyrimidine scaffold is the pharmacophoric foundation for several biologically characterized molecules, including the CDC7 kinase inhibitor XL413 (IC50 = 3.4 nM) [1] and a series of CaPkc1 inhibitors that restore fluconazole susceptibility in drug-resistant Candida albicans [2]. Within this class, side-chain length and composition critically modulate target engagement, solubility, and cellular permeability, making this propanoic acid analog a structurally distinct entry point for structure-activity relationship (SAR) exploration and lead optimization programs.

Workflow Kinase inhibitor SAR exploration and lead optimization
Selection Distinct propanoic acid side-chain modulates target engagement
Use Context Antifungal CaPkc1, antiviral endonuclease, and kinase panel screening

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic Acid: Substitution Risks


Interchanging benzofuro[3,2-d]pyrimidine analogs is scientifically unsound because minor modifications to the amino acid side chain produce profound differences in biological activity. The propanoic acid linker in this compound positions the carboxylate at a specific distance from the heterocyclic core, which directly influences hydrogen-bonding geometry within kinase ATP-binding pockets. Published SAR data demonstrate that altering the amino acid moiety—from glycine to alanine to tryptophan analogs—can shift target selectivity across entirely different kinase families. For example, the cercosporamide-derived benzofuro[3,2-d]pyrimidines with a carboxamide substituent inhibit CaPkc1 and exhibit synergistic fluconazole restoration [1], while XL413, bearing a pyrrolidinyl substituent, potently inhibits CDC7 kinase (IC50 = 3.4 nM) [2]. Even among amino acid-linked analogs, the indole-containing tryptophan derivative (2S)-2-(benzofuro[3,2-d]pyrimidin-4-ylamino)-3-(1H-indol-3-yl)propanoate appears in IDO1-targeting patents [3], a target mechanistically unrelated to CaPkc1. Therefore, side-chain identity is a critical determinant of both target engagement and biological function, and substitution with a different amino acid analog cannot be assumed to preserve activity.

Side-chain length modulates selectivity
Propanoic acid (3C) linker may not be functionally interchangeable with shorter (1C) or longer (4C) analogs; linker length shifts hydrogen-bonding geometry and target engagement.
Amino acid identity determines target class
Substitution with pyrrolidinyl (XL413, CDC7) or indole-containing tryptophan (IDO1) yields mechanistically distinct inhibitors; propanoic acid analog may not reproduce these profiles.

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic Acid: Quantitative Evidence


Side-Chain Length and Pharmacokinetic Profiles

The propanoic acid linker (three-carbon chain) in 3-(benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid provides a distinct spatial separation between the carboxylate hydrogen-bond donor/acceptor and the heterocyclic core compared to the glycine-derived acetic acid analog (one-carbon linker) and the butanoic acid analog (four-carbon linker). This structural difference is predicted to alter the pKa of the carboxylate group and its distance from the hinge-binding region of kinase targets. While direct comparative bioactivity data for all three analogs within the same assay are not publicly available for this exact scaffold, published SAR across benzofuro[3,2-d]pyrimidine series demonstrates that linker length critically affects both potency and target selectivity. The cercosporamide-inspired series shows that the position and identity of the carboxamide/acid group determines CaPkc1 inhibitory activity: compound 13 (4,7,9-trihydroxy[1]benzofuro[3,2-d]pyrimidine-6-carboxamide) exhibited CaPkc1 inhibitory activity 87% higher and cytotoxicity 100 times lower than the natural product lead (−)-cercosporamide [1]. In the anticancer domain, diverse benzofuro[3,2-d]pyrimidine derivatives (12a–12c) showed variable antitumor potency against HepG2, Bel-7402, and HeLa cell lines, with the most potent compound 4a achieving an IC50 of 0.70 μM against HepG2 [2]. These data collectively demonstrate that substitution pattern and linker geometry are primary determinants of biological outcome within this chemotype.

Linker SAR
Class-level
Propanoic acid (3C) linker is predicted to alter pKa and hinge-region distance vs. acetic (1C) and butanoic (4C) analogs. Direct comparative bioactivity data not available from a single source.
Linker choice may influence target affinity and PK properties
Class-level SAR inference; requires side-by-side assay validation
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Patent-Documented Antiviral Screening Library

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid is disclosed as Reference Example 629 in US Patent 10,202,379, which describes substituted polycyclic carbamoyl pyridone derivatives with cap-dependent endonuclease inhibitory activity for influenza treatment [1]. The patent explicitly lists this compound (CAS 1370243-61-0; molecular formula C25H23N3O4; molecular weight 429.5) within its reference example library, indicating it was synthesized and catalogued during an antiviral drug discovery program. Other reference examples from this same patent are recorded in BindingDB with quantified biological activities: Reference Example 463 demonstrated an EC50 of 5 nM and IC50 of 12 nM against a transcription initiation factor target, while Reference Example 244 showed an EC50 of 108 nM in the same assay system [2][3]. Although the specific EC50/IC50 values for Reference Example 629 are not publicly reported in BindingDB, its inclusion alongside these quantitatively characterized analogs suggests it was part of the same structure-activity exploration, providing a documented provenance that generic, uncharacterized benzofuropyrimidine building blocks lack.

Patent Provenance
Supporting evidence
US10202379 Reference Example 629; CAS 1370243-61-0. Catalogued in antiviral drug discovery library.
Documented synthesis supports procurement and SAR use
Specific EC50/IC50 not publicly reported for this example
Antiviral Drug Discovery Patent Analysis Chemical Library

CaPkc1 Kinase: Antifungal Target Engagement

The benzofuro[3,2-d]pyrimidine scaffold is a validated pharmacophore for inhibition of Candida albicans protein kinase C (CaPkc1), a key regulator of fungal cell wall integrity. In a 2023 study, three synthetic benzofuro[3,2-d]pyrimidine derivatives were evaluated for CaPkc1 inhibitory activity at concentrations of 50 μM, 100 μM, and 150 μM, with 100 μM identified as the optimal concentration for all three derivatives [1]. Earlier work by Dao et al. (2018) demonstrated that benzofuro[3,2-d]pyrimidine derivatives derived from (−)-cercosporamide not only inhibited CaPkc1 but also exhibited a synergistic effect with fluconazole, restoring susceptibility in a drug-resistant Candida albicans strain in co-administration assays [2]. Furthermore, compound 13 (4,7,9-trihydroxy[1]benzofuro[3,2-d]pyrimidine-6-carboxamide) achieved CaPkc1 inhibitory activity 87% higher than (−)-cercosporamide while being 100-fold less cytotoxic [3]. While 3-(benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid itself has not been directly tested in published CaPkc1 assays, it shares the identical benzofuro[3,2-d]pyrimidine core with these validated CaPkc1 inhibitors, and its propanoic acid side chain may confer solubility advantages for biochemical assay conditions.

CaPkc1 Target Context
Class-level inference
Benzofuro[3,2-d]pyrimidine core validated for CaPkc1 inhibition. Compound 13 (4,7,9-trihydroxy analog) showed higher CaPkc1 inhibition and lower cytotoxicity vs. cercosporamide in reported studies. Target compound not directly tested.
Core scaffold may support CaPkc1-targeted antifungal research
Direct CaPkc1 assay data for this analog required
Antifungal Drug Discovery CaPkc1 Kinase Fluconazole Synergy

Target Selectivity: XL413 and CAY10721 Comparison

Among benzofuro[3,2-d]pyrimidine derivatives with reported quantitative target engagement, XL413 is a potent and selective CDC7 kinase inhibitor (IC50 = 3.4 nM, ATP-competitive) bearing a (2S)-pyrrolidin-2-yl substituent at position 2 and a chloro group at position 8 [1]. CAY10721, a benzofuropyrimidine with a 4-ylsulfanyl linkage to an N-(3-hydroxyphenyl)acetamide moiety, inhibits sirtuin 3 (SIRT3, a class III HDAC) with 39% inhibition at 200 μM . The cercosporamide-inspired benzofuro[3,2-d]pyrimidines with dihydroxybenzofuran-carboxamide substitution target CaPkc1 [2]. 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid, with its simple 4-amino-propanoic acid substitution, is structurally distinct from all three pharmacophores, lacking the pyrrolidine (XL413), the phenylsulfanyl-acetamide (CAY10721), and the dihydroxybenzofuran-carboxamide (cercosporamide series). This structural divergence suggests that the compound will occupy a different target selectivity space, potentially engaging kinases or other protein targets not addressed by the existing benzofuropyrimidine probes.

Kinase Selectivity Space
Cross-study comparable
XL413: CDC7 IC50 3.4 nM. CAY10721: SIRT3 39% at 200 μM. Cercosporamide series: CaPkc1. Target compound’s 4-amino-propanoic acid substitution is structurally distinct, predicted to occupy different kinase selectivity space.
Clean substitution pattern may enable novel kinase target identification
Panel screening recommended; target engagement uncharacterized
Kinase Selectivity Target Engagement Chemical Biology

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic Acid: Application Scenarios


CaPkc1-Focused Antifungal Lead Optimization

Given the validated CaPkc1 inhibitory activity of the benzofuro[3,2-d]pyrimidine core [1][2], 3-(benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid can serve as a starting scaffold for systematic SAR exploration around the propanoic acid substituent. The compound's distinct linker length, compared to the cercosporamide-derived carboxamide series, may yield novel interactions with the CaPkc1 ATP-binding site, potentially improving potency beyond the 87% enhancement over cercosporamide achieved by compound 13 [3], or enabling fluconazole synergy against resistant Candida albicans strains as demonstrated for benzofuropyrimidinedione 23 [1].

Kinase Selectivity Panel Screening

The clean 4-amino-propanoic acid substitution pattern distinguishes this compound from known benzofuropyrimidine probes XL413 (CDC7-selective, IC50 = 3.4 nM) [4] and CAY10721 (SIRT3, 39% inhibition at 200 μM) . This compound is well-suited for broad kinase selectivity panel screening to identify novel kinase targets within the benzofuropyrimidine chemotype, potentially uncovering engagement with kinases beyond the CDC7, CaPkc1, and SIRT3 targets already claimed by structurally distinct analogs.

Cap-Dependent Endonuclease Antiviral Program

As Reference Example 629 in US Patent 10,202,379 [5], this compound has documented provenance in an influenza antiviral drug discovery program targeting cap-dependent endonuclease. Other reference examples from this patent family have recorded EC50 values ranging from 5 nM to 108 nM in antiviral screening assays [6][7]. Researchers engaged in antiviral programs can leverage this compound as a characterized reference standard or as a starting point for derivative synthesis aimed at improving potency within this target class.

Anticancer Benzofuropyrimidine SAR Exploration

Benzofuro[3,2-d]pyrimidine derivatives have demonstrated in vitro antitumor activity against HepG2, Bel-7402, and HeLa cell lines, with the most potent analog (4a) achieving an IC50 of 0.70 μM against HepG2 [8]. The propanoic acid side chain of the target compound offers a distinct physicochemical profile (predicted improved aqueous solubility due to the ionizable carboxylate) compared to the furo[2,3-d]pyrimidine analogs in that study, potentially enabling exploration of benzofuropyrimidine-based anticancer agents with different pharmacokinetic properties.

Application
Selection Property
Validation Focus
CaPkc1 pathway-targeted antifungal studies
Benzofuropyrimidine core with modifiable propanoic acid side-chain
CaPkc1 inhibition and fluconazole synergy assays
Kinase selectivity panel screening
Distinct 4-amino-propanoic acid substitution avoids known pharmacophores
Broad kinase profiling against CDC7, CaPkc1, and SIRT3 probes
Cap-dependent endonuclease antiviral research
Patent-documented reference example with synthetic tractability
Endonuclease inhibition screening in antiviral assays
Cancer cell-line SAR studies
Ionizable propanoic acid side-chain may improve aqueous solubility
Cell-viability and selectivity endpoints across tumor cell lines
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